
(1-tosyl-1H-indol-3-yl)methanol
Vue d'ensemble
Description
(1-Tosyl-1H-indol-3-yl)methanol , also known by its chemical formula C₁₆H₁₅NO₃S , is a compound with an average mass of 301.360 Da and a monoisotopic mass of 301.077271 Da . It is a member of the indole family, which plays a significant role in natural products, drugs, and cell biology.
Synthesis Analysis
The synthesis of this compound involves the Fischer indole synthesis . Specifically, the optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux in methanol. This process yields the corresponding tricyclic indole (−)-108 with an impressive 84% yield. Further steps lead to the formation of azepinoindole 109 .
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties. Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .
Anticancer Activity
Indole derivatives have been used in the treatment of cancer cells. The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV activity. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were synthesized and their molecular docking studies were performed as an anti-HIV-1 .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties, which can help protect the body from damage caused by harmful molecules called free radicals .
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties, which means they can kill or inhibit the growth of microorganisms .
Antitubercular Activity
Indole derivatives have been found to have antitubercular properties, which means they can be used in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have been found to have antidiabetic properties, which means they can be used in the treatment of diabetes .
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
[1-(4-methylphenyl)sulfonylindol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-10,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYOOZRBUTQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2907586.png)
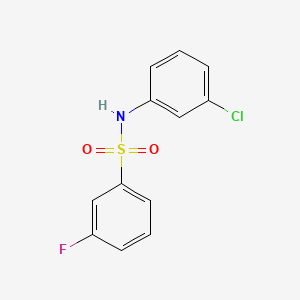
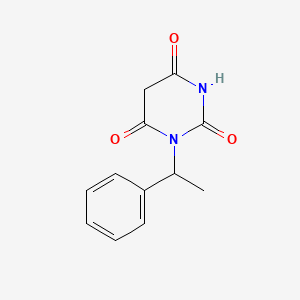
![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2907594.png)
![(NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine](/img/structure/B2907595.png)
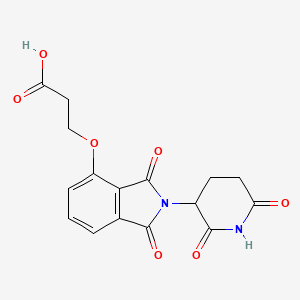
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907600.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2907601.png)
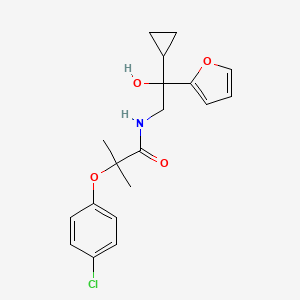


![6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2907606.png)
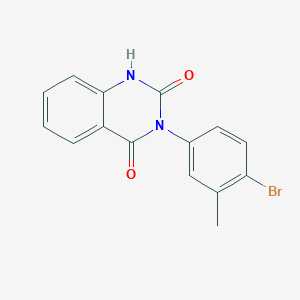
![N-[2-(3-Hydroxycyclobutyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2907608.png)